molecular formula C13H16BF3O2 B6148576 2-[2-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2241742-43-6

2-[2-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6148576
CAS RN: 2241742-43-6
M. Wt: 272.1
InChI Key:
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Description

The compound “2-[2-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a type of difluoromethylation reagent . Difluoromethylation reagents are used in chemical reactions to introduce a difluoromethyl group (CF2H) into a molecule . The introduction of a difluoromethyl group can significantly alter the physical properties of a molecule, including its solubility, metabolic stability, and lipophilicity .


Chemical Reactions Analysis

Difluoromethylation reagents, such as the one , are used to introduce a difluoromethylation group into a molecule . This can be achieved through various types of chemical reactions, including electrophilic, nucleophilic, radical, and cross-coupling reactions . The specific reactions involving “2-[2-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not detailed in the available data.

Scientific Research Applications

Synthesis and Material Science Applications

  • Synthesis of Novel Derivatives : A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized, which show potential in synthesizing conjugated polyene as new material for LCD (Liquid Crystal Display) technology (Das et al., 2015).

  • Organic/Inorganic Semiconductor Hybrid Particles : Functionalized polyfluorenes derived from this compound have been used to create semiconductor hybrid particles, which are promising for the fabrication of efficient blue-light-emitting devices (de Roo et al., 2014).

  • Polymer Synthesis for Electronics : This compound has been used in the synthesis of polyfluorenes, which are crucial for the development of electronic devices like solar cells and light-emitting diodes (Yokoyama et al., 2007).

Crystallography and Structural Analysis

  • Crystal Structure and DFT Study : The molecular structures of certain derivatives, including boric acid ester intermediates, have been confirmed by X-ray diffraction and analyzed using density functional theory (DFT) (Huang et al., 2021).

  • X-Ray Diffraction Analysis : The crystal structure of related compounds has been determined to understand their molecular arrangement and potential applications (Seeger & Heller, 1985).

Medicinal Chemistry and Biological Studies

  • Lipogenic Inhibitors : A pilot library of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives has shown promise in inhibiting lipogenesis, making them potential leads for lipid-lowering drugs (Das et al., 2011).

  • Protease Inhibitors : Derivatives of this compound have been synthesized and their inhibitory activity against serine proteases, including thrombin, has been measured (Spencer et al., 2002).

Future Directions

The field of difluoromethylation has seen significant advances in recent years, and there is ongoing research into the development of new difluoromethylation reagents and reactions . This includes the development of more efficient and selective methods for introducing difluoromethylation groups into molecules, which has potential applications in pharmaceutical, agrochemical, and materials science .

properties

IUPAC Name

2-[2-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)10-7-8(15)5-6-9(10)11(16)17/h5-7,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCXHTSEKRILAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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